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Compound of Interest

Compound Name: 3-Phenylbutan-2-one

Cat. No.: B1615089 Get Quote

An In-depth Technical Guide to 3-Phenylbutan-2-one: Chemical Properties and Structure

Introduction
3-Phenylbutan-2-one, also known as methyl benzyl methyl ketone, is an aromatic ketone that

serves as a versatile intermediate in organic synthesis. Its unique structural features and

reactivity make it a compound of interest for researchers in medicinal chemistry and materials

science. This document provides a comprehensive overview of its chemical properties,

structural identifiers, and common experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers
The structural identity of 3-Phenylbutan-2-one is well-defined by various nomenclature and

notation systems.

IUPAC Name: 3-phenylbutan-2-one[1][2]

Synonyms: 3-Phenyl-2-butanone, Benzyl methyl ketone[1]

Molecular Formula: C₁₀H₁₂O[1][3][4][5]

Canonical SMILES: CC(C1=CC=CC=C1)C(=O)C[1][3][4]

InChI: InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3[1][2][4]
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InChIKey: CVWMNAWLNRRPOL-UHFFFAOYSA-N[1][2][4]

The molecule possesses a chiral center at the C3 position, and therefore exists as two

enantiomers: (R)-3-phenylbutan-2-one and (S)-3-phenylbutan-2-one.[6][7]

Physicochemical Properties
The quantitative physicochemical properties of 3-Phenylbutan-2-one are summarized in the

table below, providing a clear reference for experimental design and evaluation.

Property Value Source(s)

Molecular Weight 148.20 g/mol [1][7]

Appearance Colorless liquid

Melting Point -4.5 °C

Boiling Point 207.3 - 226 °C at 760 mmHg [3]

Density 0.967 - 0.976 g/cm³ [3][6]

Flash Point 80.8 °C [3]

Vapor Pressure 0.227 mmHg at 25°C [3]

Refractive Index 1.5 [3]

Solubility
Soluble in ethanol, acetone,

and ether

LogP 2.379 [3][6]

Hydrogen Bond Acceptors 1 [3][6]

Hydrogen Bond Donors 0 [3][6]

Rotatable Bonds 2 [3][5][6]
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Several synthetic routes are available for the preparation of 3-Phenylbutan-2-one. A primary

and well-documented method involves the use of a Grignard reagent, which proceeds through

a 3-hydroxy-3-phenylbutan-2-one intermediate.[8]

Grignard Reaction Pathway:

Preparation of Grignard Reagent: Phenylmagnesium bromide is typically prepared by

reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as

diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

Reaction with Diketone: The Grignard reagent is then added dropwise to a solution of a

suitable diketone, such as 2,3-butanedione, at a controlled temperature, often cooled in an

ice bath.[8] The reaction is typically performed using equimolar amounts of the reactants,

though a slight excess of the Grignard reagent may be used.[8]

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period

before being quenched by the slow addition of a saturated aqueous solution of ammonium

chloride or dilute acid. This step hydrolyzes the intermediate magnesium alkoxide to form 3-

hydroxy-3-phenylbutan-2-one.[8]

Work-up: The aqueous and organic layers are separated. The aqueous layer is typically

extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic

extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium

sulfate), filtered, and concentrated under reduced pressure.

Dehydration/Reduction: The resulting crude 3-hydroxy-3-phenylbutan-2-one can then be

subjected to dehydration followed by reduction, or a direct reduction method, to yield the final

product, 3-Phenylbutan-2-one.

Alternative Synthesis Methods:

Acid Chloride Method: This process involves the reaction of benzoic acid and butanoyl

chloride under alkaline conditions, followed by a hydrogenation reduction step to obtain the

final product.[8]

Ketone Condensation Reaction: This method involves the reaction of cresol and butanone

under alkaline conditions to generate 2-(phenyl)-2-butanol, which is then dehydrated to form
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3-Phenylbutan-2-one.

Analytical Characterization
The identity and purity of synthesized 3-Phenylbutan-2-one are typically confirmed using a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of hydrogen atoms. The

spectrum of 3-Phenylbutan-2-one would show characteristic signals for the aromatic

protons of the phenyl group, the methine proton at C3, and the methyl protons at C1 and

C4.

¹³C NMR: Shows distinct signals for each unique carbon atom in the molecule, including

the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.[1]

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to determine the

molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

The molecular ion peak [M]+ would be observed at m/z 148.[1]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O)

stretching vibration, typically in the region of 1715-1720 cm⁻¹. Other bands corresponding

to C-H bonds of the aromatic and aliphatic groups will also be present.[1]

Visualized Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis of 3-Phenylbutan-2-
one via the Grignard reaction.

Caption: Grignard synthesis workflow for 3-Phenylbutan-2-one.

Safety and Handling
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3-Phenylbutan-2-one is considered harmful if swallowed and may cause an allergic skin

reaction.[1][5] Standard laboratory safety precautions should be followed when handling this

chemical.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[5][9]

Ventilation: Handle in a well-ventilated area to avoid inhaling vapors.[9]

Handling: Avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty

of water. Do not eat, drink, or smoke when using this product.[5]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

This guide provides a foundational understanding of 3-Phenylbutan-2-one for professionals

engaged in chemical research and development. The compiled data and protocols are intended

to facilitate further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Phenylbutan-2-one | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2-Butanone, 3-phenyl- [webbook.nist.gov]

3. 3-Phenylbutan-2-one｜lookchem [lookchem.com]

4. PubChemLite - 3-phenylbutan-2-one (C10H12O) [pubchemlite.lcsb.uni.lu]

5. Page loading... [wap.guidechem.com]

6. (3S)-3-Phenylbutan-2-one｜lookchem [lookchem.com]

7. (R)-3-Phenyl-2-butanone | C10H12O | CID 15557105 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. 3-Phenylbutan-2-one | 769-59-5 | Benchchem [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutan-2-one
https://wap.guidechem.com/encyclopedia/3-phenylbutan-2-one-dic126838.html
https://wap.guidechem.com/encyclopedia/3-phenylbutan-2-one-dic126838.html
https://www.echemi.com/sds/3-methyl-4-phenylbutan-2-one-pid_Seven16918.html
https://www.echemi.com/sds/3-methyl-4-phenylbutan-2-one-pid_Seven16918.html
https://wap.guidechem.com/encyclopedia/3-phenylbutan-2-one-dic126838.html
https://www.echemi.com/sds/3-methyl-4-phenylbutan-2-one-pid_Seven16918.html
https://www.biosynth.com/p/AAA76959/769-59-5-3-phenylbutan-2-one
https://www.benchchem.com/product/b1615089?utm_src=pdf-body
https://www.benchchem.com/product/b1615089?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylbutan-2-one
https://webbook.nist.gov/cgi/inchi?ID=C769595&Mask=200
https://www.lookchem.com/ProductWholeProperty_LCPL276394.htm
https://pubchemlite.lcsb.uni.lu/e/compound/97744
https://wap.guidechem.com/encyclopedia/3-phenylbutan-2-one-dic126838.html
https://www.lookchem.com/ProductWholeProperty_LCPL977581.htm
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Phenyl-2-butanone
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Phenyl-2-butanone
https://www.benchchem.com/product/b1615089
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. echemi.com [echemi.com]

10. 3-Phenylbutan-2-one | 769-59-5 | AAA76959 | Biosynth [biosynth.com]

To cite this document: BenchChem. [3-Phenylbutan-2-one chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615089#3-phenylbutan-2-one-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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